O-phospho-L-threonine
Overview
Description
O-Phospho-L-Threonine is a phosphorylated derivative of the essential amino acid L-threonine. It is characterized by the addition of a phosphate group to the hydroxyl group of the threonine side chain. This modification plays a crucial role in various biological processes, including protein phosphorylation, which is a key regulatory mechanism in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phospho-L-Threonine typically involves the phosphorylation of L-threonine. One common method is the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl group .
Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis using genetically modified microorganisms. For example, certain strains of bacteria can be engineered to overproduce the enzyme threonine kinase, which catalyzes the phosphorylation of L-threonine to produce this compound .
Chemical Reactions Analysis
Types of Reactions: O-Phospho-L-Threonine undergoes various chemical reactions, including:
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield L-threonine and inorganic phosphate.
Oxidation: The hydroxyl group of this compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Hydrolysis: L-Threonine and inorganic phosphate.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
O-Phospho-L-Threonine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in the regulation of protein function through phosphorylation, which is essential for signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases related to dysregulated phosphorylation, such as cancer.
Industry: Utilized in the production of phosphopeptides for research and development purposes .
Mechanism of Action
The mechanism of action of O-Phospho-L-Threonine involves its role as a phosphorylated amino acid. It serves as a substrate for various kinases and phosphatases, which catalyze the addition or removal of phosphate groups. This phosphorylation and dephosphorylation process is critical for the regulation of protein activity, cellular signaling, and metabolic pathways .
Comparison with Similar Compounds
O-Phospho-L-Serine: Another phosphorylated amino acid with a similar structure but differs in the side chain.
O-Phospho-L-Tyrosine: Phosphorylated form of L-tyrosine, involved in different signaling pathways.
O-Phospho-L-Homoserine: A phosphorylated derivative of L-homoserine, involved in threonine and methionine biosynthesis
Uniqueness: O-Phospho-L-Threonine is unique due to its specific role in the phosphorylation of threonine residues in proteins, which is distinct from the phosphorylation of serine or tyrosine residues. This specificity allows for precise regulation of protein function and cellular processes .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Phosphothreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27530-80-9, 1114-81-4 | |
Record name | O-Phosphonothreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phospho-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphothreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threoninium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREONINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Phosphothreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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